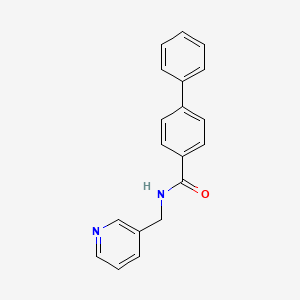
2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NPA, and it is a versatile molecule that can be used for several purposes.
Mecanismo De Acción
The mechanism of action of 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate is not fully understood. However, it is believed to act as an electrophile and can undergo nucleophilic addition reactions with various nucleophiles. This compound can also act as a Michael acceptor and can undergo Michael addition reactions with various nucleophiles.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have potential applications in the field of medicinal chemistry. This compound has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of other compounds and can also be used as a reagent for various organic reactions. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the research of 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate. One potential direction is to further investigate its anticancer properties and to develop new compounds based on this molecule that can be used as cancer therapeutics. Another potential direction is to investigate its anti-inflammatory properties and to develop new compounds that can be used to treat inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate involves the reaction between 2-oxo-2-phenylethyl acrylate and 4-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form the final product. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-oxo-2-phenylethyl 3-(4-nitrophenyl)acrylate has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound can be used as a starting material for the synthesis of other compounds due to its versatile nature. It can also be used as a reagent for various organic reactions, such as Michael addition, aldol condensation, and Diels-Alder reaction.
Propiedades
IUPAC Name |
phenacyl (E)-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-16(14-4-2-1-3-5-14)12-23-17(20)11-8-13-6-9-15(10-7-13)18(21)22/h1-11H,12H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHTZXZHIQOJCK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
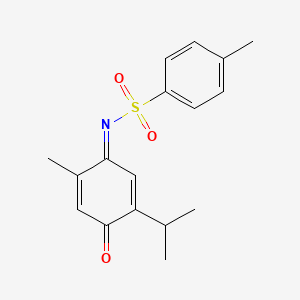
![N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)

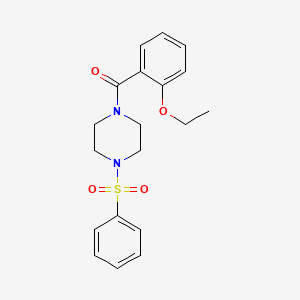


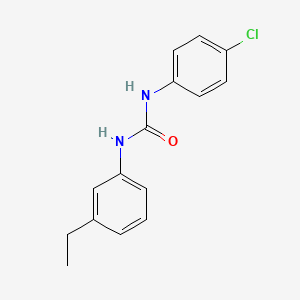
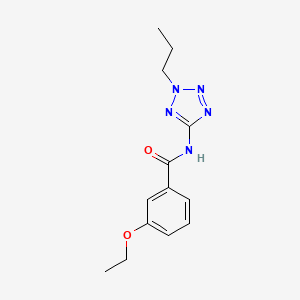
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)
